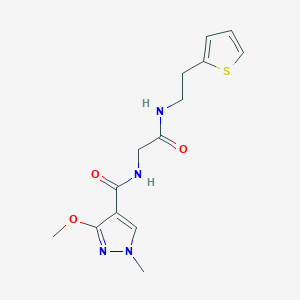![molecular formula C18H17ClN2O3S2 B2743809 8-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 2319787-79-4](/img/structure/B2743809.png)
8-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the current literature .Scientific Research Applications
Molecular Structure and Properties
The chemical compound is characterized by its complex molecular structure, incorporating elements of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines. This structure is notable for its potential in ring-closing metathesis (RCM), a process significant for synthesizing sulfur-substituted molecules with potential therapeutic applications. The detailed molecular conformation and interactions, such as hydrogen bonding and π-π stacking, are critical for understanding its chemical behavior and designing related compounds with enhanced properties (Chou et al., 2007).
Antimicrobial and Antifungal Potential
The compound's sulfonamide group plays a pivotal role in its biological activity, particularly in antimicrobial and antifungal applications. A novel derivative with this functional group demonstrated significant antimicrobial activity, suggesting its utility in developing new therapeutic agents. This antimicrobial potency, compared to established drugs like Ciprofloxacin, highlights the compound's potential in addressing bacterial infections (Patel et al., 2011).
Potential in Cancer Therapy
The sulfonamide derivatives of the compound have shown promising results in inducing apoptotic effects in cancer cells. These effects are mediated through the activation of specific signaling pathways, such as p38/ERK phosphorylation, highlighting the compound's potential in targeted cancer therapy. The ability to significantly reduce cell proliferation and induce apoptosis in various cancer cell lines, including hepatocellular, breast, and colon cancer, underscores its therapeutic potential (Cumaoğlu et al., 2015).
Synthesis and Chemical Reactions
The compound's structural complexity allows for diverse synthetic pathways, enabling the creation of various derivatives with potential pharmaceutical applications. Techniques such as ring-closing metathesis (RCM) and the Pfitzinger reaction are instrumental in constructing its complex molecular scaffold. These synthetic strategies open avenues for developing novel drugs with improved efficacy and specificity (Chou et al., 2007; Kravchenko et al., 2005).
properties
IUPAC Name |
6-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-16-9-13-10-20(5-4-15(13)25-16)26(23,24)14-7-11-1-2-17(22)21-6-3-12(8-14)18(11)21/h7-9H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBZZVSTLYNVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=C(C4)C=C(S5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

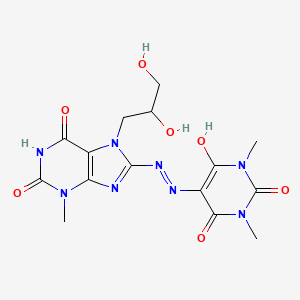
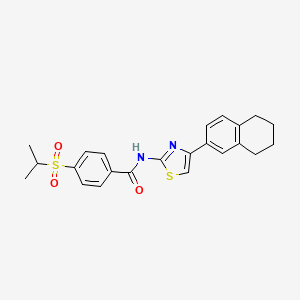

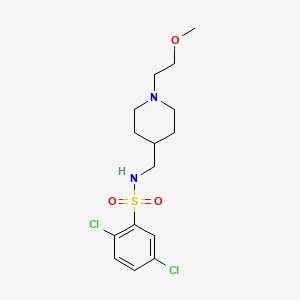
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2743733.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2743734.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)
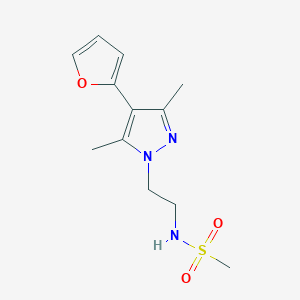
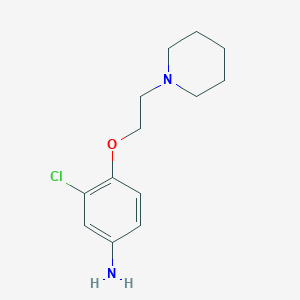
![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2743741.png)


